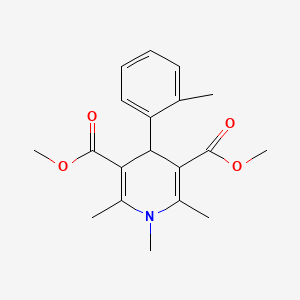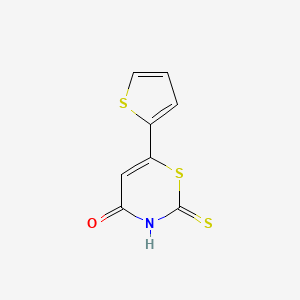![molecular formula C20H19N3O3 B5643675 2-[2-(4-morpholinyl)-2-oxoethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5643675.png)
2-[2-(4-morpholinyl)-2-oxoethyl]-4-phenyl-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of phthalazinone derivatives, including compounds similar to "2-[2-(4-morpholinyl)-2-oxoethyl]-4-phenyl-1(2H)-phthalazinone," involves intricate reactions such as condensation with secondary amines and formaldehyde to yield N-Mannich bases or the cyanoethylation via reaction with acrylonitrile. Mannich bases formation is a critical step, achieved through reactions with appropriate amines, chloromethyl-, or hydroxymethylphthalazinone derivatives. Moreover, the interaction with aromatic thiols and ethereal diazomethane has been explored, leading to structurally unique derivatives (Mustafa et al., 1964).
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives, including the one of interest, is critical for understanding their chemical behavior. Single crystal X-ray crystallography is often utilized to confirm the three-dimensional structure of such compounds. This technique provides detailed insights into the molecular conformation, including bond lengths, angles, and overall geometry, which are essential for predicting the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
Phthalazinone derivatives undergo various chemical reactions, highlighting their versatility. For instance, reactions with aromatic thiols lead to the formation of arylthiomethyl derivatives, while interaction with diazomethane can produce methylated products. These reactions not only demonstrate the reactivity of the phthalazinone core but also allow for the synthesis of a broad range of structurally diverse compounds with potential biological activity (Mustafa et al., 1964).
properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)-4-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(22-10-12-26-13-11-22)14-23-20(25)17-9-5-4-8-16(17)19(21-23)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYVIXZFKVKHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4S*)-1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-methylpiperidine-3,4-diol](/img/structure/B5643593.png)
![(4S)-N-ethyl-4-[(1H-pyrrol-2-ylcarbonyl)amino]-1-(2-thienylacetyl)-L-prolinamide](/img/structure/B5643594.png)

![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5643605.png)
![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643616.png)

![[2-(3-{[rel-(1R,5R)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5643634.png)
![(3R*,4S*)-1-[4-(4-chlorophenyl)butanoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5643646.png)
![2-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5643655.png)

![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5643669.png)
![11-(2-phenylethyl)-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B5643683.png)

![2-(5-{(2S)-1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5643702.png)